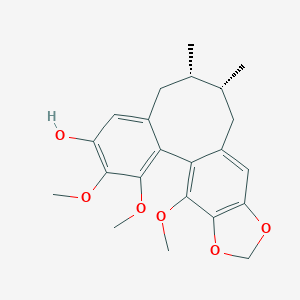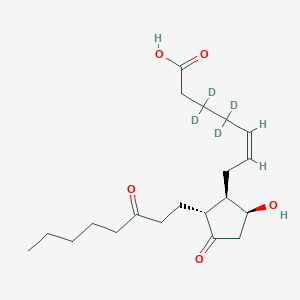
13,14-dihydro-15-keto-PGD2-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,14-dihydro-15-keto-PGD2-d4 is a stable isotopic analog of prostaglandin D2 (PGD2), a lipid mediator that is involved in various physiological and pathological processes. This compound has been widely used in scientific research as a tool to investigate the mechanisms of action and biological effects of PGD2 and its metabolites.
Applications De Recherche Scientifique
Metabolism and Detection in Biological Fluids
13,14-dihydro-15-keto-PGD2-d4 is instrumental in understanding the metabolism of prostaglandins. Studies have shown its presence and conversion in human plasma, particularly focusing on its relation with other prostaglandins like PGD2, PGE2, and PGF2α. The research emphasizes the significance of this compound in metabolic pathways, especially in response to different stimuli or in the presence of specific enzymes or cofactors. For instance, research indicated that after the administration of tritium-labelled prostaglandin D2 (PGD2), metabolites similar to 13,14-dihydro-15-keto-PGD2 were found in human plasma, suggesting its role in understanding the metabolism of PGD2 (Robinson et al., 1988).
Furthermore, the detection and quantification of 13,14-dihydro-15-keto-PGD2-d4 in biological fluids are pivotal for various studies. The advancements in methodologies like gas chromatography-mass spectrometry have enhanced the precision and sensitivity of detecting this compound, allowing for its detailed analysis in biological contexts (Yamashita et al., 1987). These advancements contribute significantly to research focused on the metabolic pathways and physiological roles of prostaglandins.
Implications in Medical Conditions
The concentration levels of 13,14-dihydro-15-keto-PGD2-d4 in serum and its variations have been linked with certain medical conditions, providing valuable diagnostic insights. For instance, research has indicated elevated levels of this compound in patients with urogenital tumors compared to a control group, suggesting its potential as a biomarker for certain medical conditions (Dunzendorfer et al., 1980).
In addition, studies on diabetic ketoacidosis (DKA) in rats showed marked elevations in plasma levels of 13,14-dihydro-15-keto-prostaglandin derivatives, indicating a possible link between this compound and the pathophysiology of DKA. This research opens avenues for understanding the metabolic disturbances in conditions like diabetes mellitus and DKA, highlighting the multifaceted roles of 13,14-dihydro-15-keto-PGD2-d4 in medical research (Axelrod et al., 1982).
Propriétés
Nom du produit |
13,14-dihydro-15-keto-PGD2-d4 |
|---|---|
Formule moléculaire |
C20H28D4O5 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1/i5D2,8D2 |
Clé InChI |
VSRXYLYXIXYEST-URWDITFUSA-N |
SMILES isomérique |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1CCC(=O)CCCCC)O |
SMILES |
O[C@@H](C1)[C@H](C/C=CC([2H])([2H])C([2H])([2H])CC(O)=O)[C@@H](CCC(CCCCC)=O)C1=O |
SMILES canonique |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |
Synonymes |
13,14-dihydro-15-keto PGD2-d4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



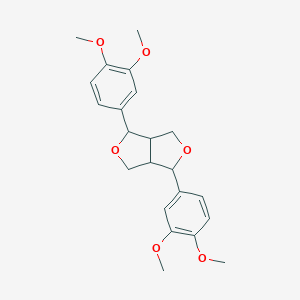

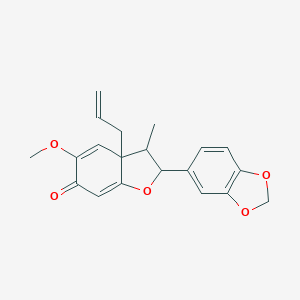

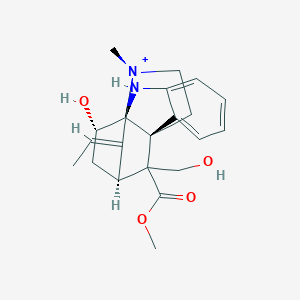
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)


